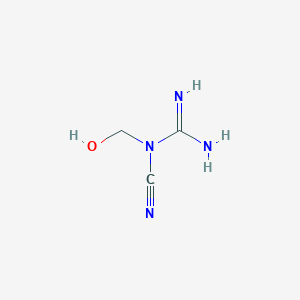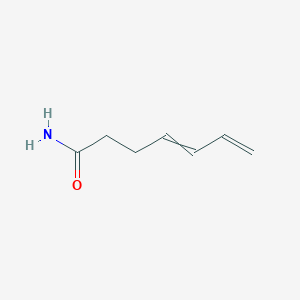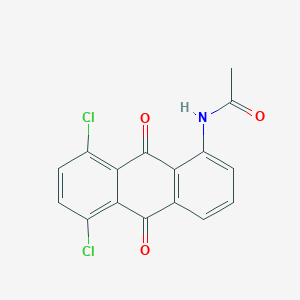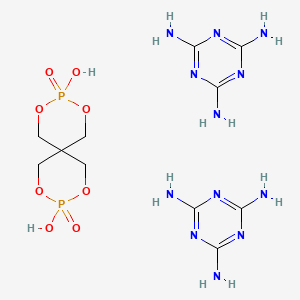
Melammonium pentate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melammonium pentate is a pentate salt of an amino-s-triazine. It is known for its flame-retardant properties and is commonly used in various polymer compositions to enhance their resistance to fire . This compound is particularly valuable in the production of flame-retardant polyurethane and polyolefin compositions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Melammonium pentate is synthesized through the hydrolysis of dihalopentate, followed by a reaction with an amino-s-triazine such as melamine or ammelide . The general steps are as follows:
Hydrolysis of Dihalopentate: This step involves the hydrolysis of dihalopentate using aqueous alkali or water in the presence of a tertiary amine.
Reaction with Amino-s-Triazine: The hydrolysis product is then reacted with an amino-s-triazine (melamine or ammelide) under reflux conditions to form the pentate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Encapsulation techniques are often employed to reduce contact between flame retardants during processing, thus preventing pre-reaction and degradation of flameproofing properties .
Análisis De Reacciones Químicas
Types of Reactions
Melammonium pentate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may produce halogenated compounds.
Aplicaciones Científicas De Investigación
Melammonium pentate has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant in polymer compositions.
Medicine: Research into its potential use in medical materials and devices.
Mecanismo De Acción
The mechanism by which melammonium pentate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases . The molecular targets and pathways involved include the interaction with nitrogen-containing phosphates and the formation of stable, non-flammable compounds .
Comparación Con Compuestos Similares
Similar Compounds
Pentate Salt of Ammelide: Another pentate salt of an amino-s-triazine, similar in structure and function to melammonium pentate.
Ammonium Polyphosphate: A nitrogen-containing phosphate commonly used in combination with this compound for enhanced flame-retardant properties.
Uniqueness
This compound is unique due to its specific chemical structure, which provides superior flame-retardant properties compared to other similar compounds. Its ability to form a stable char layer and its compatibility with various polymer matrices make it a valuable additive in flame-retardant formulations .
Propiedades
Número CAS |
70776-17-9 |
|---|---|
Fórmula molecular |
C11H22N12O8P2 |
Peso molecular |
512.32 g/mol |
Nombre IUPAC |
3,9-dihydroxy-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C5H10O8P2.2C3H6N6/c6-14(7)10-1-5(2-11-14)3-12-15(8,9)13-4-5;2*4-1-7-2(5)9-3(6)8-1/h1-4H2,(H,6,7)(H,8,9);2*(H6,4,5,6,7,8,9) |
Clave InChI |
JCDRSDQQFZMLMN-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COP(=O)(O1)O)COP(=O)(OC2)O.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


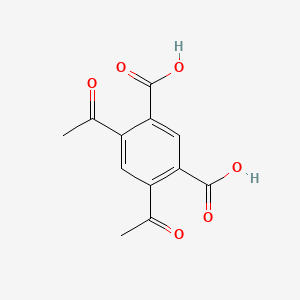
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
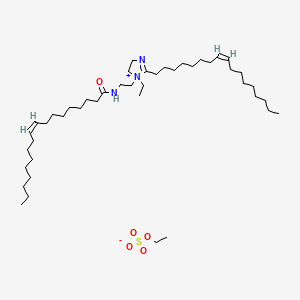
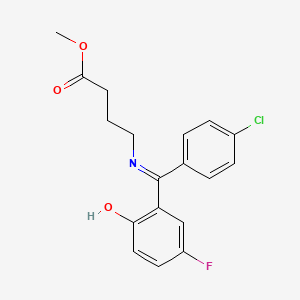
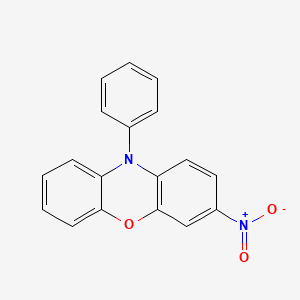
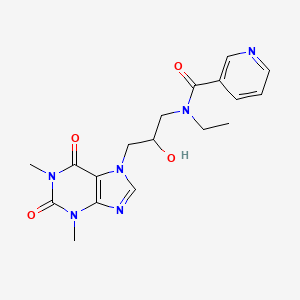
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
![Bicyclo[2.1.0]pent-1(4)-ene](/img/structure/B14471070.png)
